molecular formula C10H24N2O3Si B1642983 3-Piperazinopropyltrimethoxysilane

3-Piperazinopropyltrimethoxysilane

Cat. No.: B1642983
M. Wt: 248.39 g/mol
InChI Key: HXYMWKLNCJPAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Name: 3-Piperazinopropyltrimethoxysilane CAS No.: 40762-28-5 Molecular Formula: C₁₀H₂₄N₂O₃Si Molecular Weight: 248.39 g/mol Density: 0.985 ± 0.06 g/cm³ (predicted) Boiling Point: 108 °C (at 1.0 Torr) pKa: 9.26 ± 0.10 (predicted)

This organosilane compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to a propyltrimethoxysilane backbone. The piperazine group imparts unique reactivity due to its dual amine sites, enabling applications in chelation, surface modification, and pharmaceutical intermediates. Its trimethoxysilyl group facilitates hydrolysis and bonding to inorganic substrates like silica, metals, or glass .

Properties

Molecular Formula

C10H24N2O3Si

Molecular Weight

248.39 g/mol

IUPAC Name

trimethoxy(3-piperazin-1-ylpropyl)silane

InChI

InChI=1S/C10H24N2O3Si/c1-13-16(14-2,15-3)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3

InChI Key

HXYMWKLNCJPAKW-UHFFFAOYSA-N

SMILES

CO[Si](CCCN1CCNCC1)(OC)OC

Canonical SMILES

CO[Si](CCCN1CCNCC1)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

The table below compares 3-Piperazinopropyltrimethoxysilane with key analogs:

Compound Name Functional Group CAS No. Molecular Formula Key Reactivity
This compound Piperazine (N-heterocycle) 40762-28-5 C₁₀H₂₄N₂O₃Si Dual amine sites enable chelation, coordination, and pH-sensitive interactions. Hydrolyzes to form silanol bonds.
3-Aminopropyltrimethoxysilane Primary amine (-NH₂) 13822-56-5 C₆H₁₇NO₃Si Single amine group reacts with epoxies, isocyanates, and carboxylates. Common in adhesion promotion.
3-Methacryloxypropyltrimethoxysilane Methacrylate (C=CH₂) 2530-85-0 C₁₀H₂₀O₅Si Methacrylate group undergoes free-radical polymerization. Used in dental composites and coatings.
3-Isocyanatopropyltrimethoxysilane Isocyanate (-NCO) 15396-08-2 C₇H₁₅NO₄Si -NCO reacts with alcohols, amines, and water to form urethanes/ureas. High toxicity.
3-Glycidoxypropyltrimethoxysilane Epoxide (glycidyl) 2530-83-8 C₉H₂₀O₅Si Epoxide ring opens with amines or acids. Key in epoxy adhesives and electronics.

Hydrolysis and Stability

Trimethoxysilanes hydrolyze faster than triethoxysilanes due to smaller alkoxy groups. Hydrolysis rates vary with functional groups:

  • Piperazine/Amino: Rapid hydrolysis at neutral pH.
  • Methacrylate/Isocyanate : Slower hydrolysis due to steric hindrance.
  • Glycidoxy : Hydrolysis accelerated under acidic/basic conditions .

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